Mixidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mixidine is a negative chronotropic agent patented by McNeil Laboratories. It is known for its ability to decrease heart rate elevated by various stimulants such as aminophylline, isoproterenol, sympathetic nerve stimulation, and glucagon . This compound fumarate has been studied for its cardiovascular profile, particularly its effects on myocardial chronotropic responses .
Preparation Methods
The synthesis of Mixidine involves several steps, including the formation of guanidines via transition metal catalysis. The preparation methods include:
Transition-Metal-Catalyzed Guanidine Synthesis: This method involves the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions.
Industrial Production: The industrial production methods for this compound are not explicitly detailed in the available literature, but they likely involve large-scale synthesis using similar catalytic processes.
Chemical Reactions Analysis
Mixidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are fundamental in modifying the chemical structure of this compound, affecting its pharmacological properties.
Substitution Reactions: Common reagents and conditions used in these reactions include isoproterenol and histamine, which this compound antagonizes to decrease heart rate.
Major Products: The major products formed from these reactions include derivatives that retain the core structure of this compound while exhibiting modified pharmacological effects.
Scientific Research Applications
Mixidine has several scientific research applications:
Cardiovascular Research: It is used to study the effects of negative chronotropic agents on heart rate and myocardial efficiency.
Pharmacological Studies: This compound is used to investigate the mechanisms of action of drugs that affect the sinoatrial node and sympathetic nervous system input to the heart.
Medical Applications:
Mechanism of Action
Mixidine exerts its effects by directly affecting the sinoatrial node and attenuating sympathetic nervous system input to the heart. This leads to a decrease in heart rate and myocardial oxygen consumption, thereby increasing myocardial efficiency . The molecular targets involved include beta-adrenergic receptors and pathways associated with sympathetic nerve stimulation.
Comparison with Similar Compounds
Mixidine can be compared with other negative chronotropic agents such as:
Moxonidine: An imidazoline receptor agonist used to treat hypertension.
Ranitidine: A histamine H2 receptor antagonist used to reduce stomach acid production.
This compound is unique in its ability to decrease heart rate without significantly affecting myocardial contraction force, making it a valuable compound for cardiovascular research and potential therapeutic applications .
Properties
CAS No. |
27737-38-8 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |
InChI Key |
WRJDCGFHAICFLO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |
Related CAS |
67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |
Synonyms |
mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.